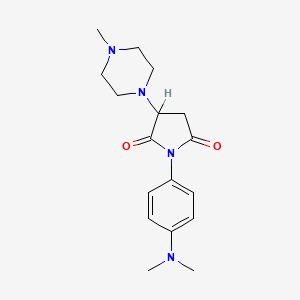
1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of structurally related compounds involves the preparation of pyrrolidine-2,5-dione derivatives with modifications at the phenylpiperazine moiety, demonstrating the role of substitution patterns in determining receptor affinity and activity. Such compounds are synthesized through reactions that introduce different functional groups, aiming to enhance their biological properties and receptor affinities (Wróbel et al., 2020), (Kamiński et al., 2011).
Molecular Structure Analysis
The molecular structure of closely related compounds features a pyrrolidine-2,5-dione core with various substituents that influence their chemical behavior and biological activity. Crystallographic studies provide insights into the structural characteristics and conformations of these molecules in the solid state, contributing to a better understanding of their interaction mechanisms (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity of related compounds includes the ability to undergo various reactions, such as condensation and cyclocondensation, leading to the formation of complex heterocyclic systems. These reactions are crucial for modifying the chemical structure and enhancing the pharmacological profile of the molecules (Dzvinchuk et al., 2009).
Scientific Research Applications
Synthesis and Biological Properties
1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione and its derivatives have been synthesized and evaluated for various biological activities. One study focused on the synthesis of new N-Mannich bases derived from pyrrolidine-2,5-diones, investigating their anticonvulsant activity. Although these compounds showed no anti-seizure properties in one screening, several demonstrated protection in electrically induced seizures. Electrophysiological studies on some of these compounds indicated higher inhibition of NaV1.2 currents compared to phenytoin, a model antiepileptic drug (Kamiński, Obniska, Chlebek, Liana, & Pękala, 2013).
Anticonvulsant Properties
Another study synthesized and tested two series of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)-propyl]-3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione derivatives for anticonvulsant activity. Compounds with an aromatic ring at position-3 of pyrrolidine-2,5-dione exhibited significant anticonvulsant activity, with some showing strong activity and their ED50 values ranging from 29 to 48 mg/kg (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, & Stachowicz, 2005).
properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-18(2)13-4-6-14(7-5-13)21-16(22)12-15(17(21)23)20-10-8-19(3)9-11-20/h4-7,15H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAGICJVPIPTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-tert-butylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2495579.png)
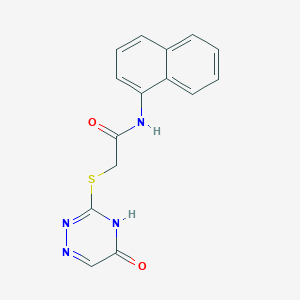
![6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495582.png)

![4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2495587.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)
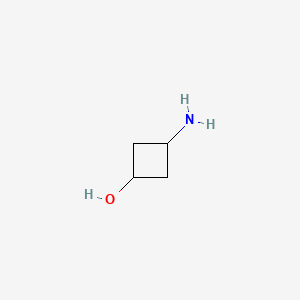
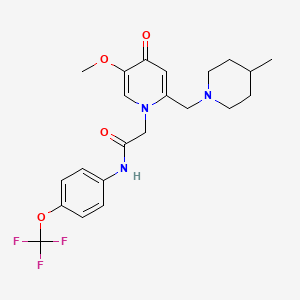
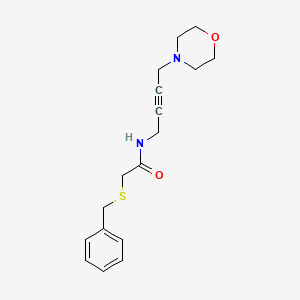

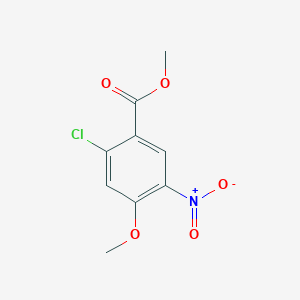
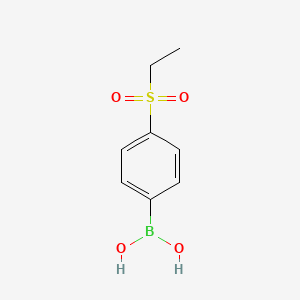
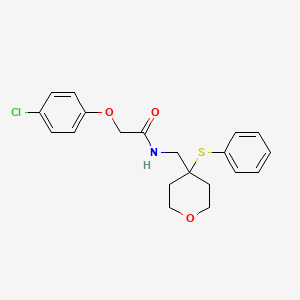
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)